molecular formula C13H12ClN7O B12198873 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12198873
M. Wt: 317.73 g/mol
InChI Key: ZOQCVCQXSPIZMB-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chloro and tetrazole groups, coupled with an imidazole-containing ethyl side chain. Its structural complexity arises from the integration of three distinct pharmacophores:

  • Benzamide backbone: Provides a rigid aromatic framework for molecular interactions.
  • Imidazole-ethyl moiety (at position 2): Introduces basicity (pKa ~6.9) and metal-chelating properties .

Properties

Molecular Formula

C13H12ClN7O

Molecular Weight

317.73 g/mol

IUPAC Name

2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H12ClN7O/c14-12-2-1-10(21-8-18-19-20-21)5-11(12)13(22)16-4-3-9-6-15-7-17-9/h1-2,5-8H,3-4H2,(H,15,17)(H,16,22)

InChI Key

ZOQCVCQXSPIZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CN=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and tetrazole intermediates. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, while the tetrazole ring is often formed via the reaction of an azide with a nitrile. The final step involves the coupling of these intermediates with a chlorinated benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product on a large scale .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide core undergoes hydrolysis in acidic or basic conditions, yielding carboxylic acids. The reaction is influenced by steric hindrance from substituents like the tetrazole group.

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 of the benzene ring is susceptible to substitution with nucleophiles (e.g., amines, alcohols). Reaction conditions may include polar aprotic solvents and bases like K₂CO₃.

Tetrazole Ring Reactivity

The tetrazole ring can act as a leaving group or participate in cycloaddition reactions (e.g., with alkynes). Its electron-withdrawing nature may influence reactivity in adjacent groups.

Imidazole Ring Modifications

The imidazole moiety can undergo alkylation, oxidation, or electrophilic substitution. For example, methylation at the N-1 position may alter its basicity or biological activity .

Analytical Characterization

Key techniques for validating reactions include:

  • NMR spectroscopy : Detects shifts in amide protons and aromatic regions.

  • Mass spectrometry : Confirms molecular weight (≈364.81 g/mol) and fragmentation patterns.

  • Infrared spectroscopy : Identifies amide (N–H stretch) and tetrazole (N–N stretch) functional groups.

Research Findings and Limitations

  • Synthesis challenges : Reaction yields depend on precise control of stoichiometry and solvent choice (e.g., dichloromethane for imidazole coupling) .

  • Biological significance : While cytotoxicity data for similar compounds (e.g., 5m in ) suggest apoptosis induction, direct evidence for this compound’s activity is lacking.

  • Future directions : Further studies are needed to optimize reaction conditions and explore derivatives for therapeutic applications .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Factors
Benzamide (N–H)HydrolysispH-dependent, steric hindrance
Chlorine (C–Cl)Nucleophilic substitutionSolvent polarity, base strength
TetrazoleCycloaddition/leavingElectron-withdrawing groups
ImidazoleAlkylation/electrophilicBasicity, ring activation

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a subject of interest in pharmacological research. Some notable applications include:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing imidazole and tetrazole moieties possess antimicrobial properties. The presence of these functional groups in 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide suggests potential effectiveness against bacterial and fungal strains .
  • Anticancer Properties :
    • Research indicates that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The tetrazole ring may enhance these effects by improving the compound's interaction with biological targets involved in cancer progression .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes, including those involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to decreased cell proliferation and increased apoptosis in malignant cells .

Medicinal Chemistry Applications

The unique structure of 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide makes it a valuable candidate for drug design:

  • Lead Compound Development :
    • Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets, making it a promising lead compound for further development into therapeutic agents .
  • Targeted Drug Delivery :
    • The ability to conjugate this compound with other molecules may facilitate targeted delivery systems in cancer therapy, potentially reducing side effects associated with traditional chemotherapeutics .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that imidazole-based compounds showed significant cytotoxicity against various cancer cell lines. The modifications made to the imidazole ring were crucial for enhancing activity, suggesting similar potential for 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide .
  • Enzyme Inhibition Research :
    • Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibitory properties of tetrazole-containing compounds, indicating that such modifications could lead to effective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Unlike benzimidazole derivatives (5, ; 9a–9e, ), the target’s imidazole side chain may enhance interactions with heme-containing enzymes or metal ions .

The ethyl linker in the target’s side chain provides flexibility compared to rigid phenoxymethyl groups in 9a–9e, possibly improving binding pocket accommodation .

Synthetic Approaches :

  • The target’s tetrazole moiety may be synthesized via [2+3] cycloaddition (azide-nitrile), akin to triazole formation in 9a–9e using Cu(I)-catalyzed click chemistry .
  • Amide coupling (evident in 5 , ) and crystallization techniques (e.g., X-ray in ) are likely critical for structural validation .

Biological Activity

2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
  • Molecular Formula : C_{11}H_{12}ClN_{7}O

The biological activity of this compound can be attributed to its structural features, specifically the imidazole and tetrazole moieties. These heterocycles are known for their ability to interact with biological targets, including enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide exhibit various biological activities:

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential to inhibit cancer cell proliferation through specific pathways.
Anti-inflammatoryMay reduce inflammation markers in vitro.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into their therapeutic potential.

Case Study 1: Antimicrobial Activity

A study evaluated a series of imidazole derivatives, including compounds with tetrazole substitutions. Results showed that these derivatives had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 3.9 μg/mL .

Case Study 2: Anticancer Properties

Research on related compounds revealed that they could induce apoptosis in cancer cell lines by activating caspase pathways. The compound's structure was critical for its efficacy, with modifications leading to variations in potency .

Case Study 3: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of imidazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in cell cultures .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Imidazole Substitution : The position and nature of substituents on the imidazole ring significantly affect biological activity.
  • Tetrazole Influence : The presence of the tetrazole group enhances interactions with biological targets, increasing potency against specific enzymes or receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to construct the tetrazole and imidazole moieties in this compound?

  • The tetrazole ring is synthesized via [2+3] cycloaddition using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF). This method ensures regioselectivity for the 1H-tetrazol-1-yl configuration .
  • The imidazole-ethyl group is introduced through nucleophilic substitution or coupling reactions. For example, Zn(OTf)₂-catalyzed reactions between 2-(tetrazol-5-yl)-2H-azirines and imines selectively yield 4-(tetrazol-5-yl)-1H-imidazoles .

Q. How is the structure of the compound confirmed post-synthesis?

  • Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide). ¹H/¹³C NMR identifies substituents (e.g., imidazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 402.08) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, with disorder modeling for flexible groups like the imidazole-ethyl chain .

Q. What analytical techniques ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) .
  • Karl Fischer Titration : Quantifies residual moisture (<0.5% w/w) to prevent hydrolysis of the tetrazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position enhances target binding. For example, CI-996 (a related imidazole-tetrazole derivative) showed IC₅₀ < 1 nM for angiotensin II receptors via hydrophobic interactions .
  • Bioisosteric Replacement : Replacing the chloro group with pentafluoroethyl improves metabolic stability while retaining potency .

Q. What in vivo models are suitable for evaluating pharmacological efficacy?

  • Antinociceptive Activity : Hot-plate (55°C) and acetic acid-induced writhing tests in rodents, with compounds like 3d (ED₅₀ = 12 mg/kg) showing significant pain inhibition .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema models measure dose-dependent inhibition (e.g., compound 3f reduced edema by 68% at 20 mg/kg) .

Q. How can instability issues in tetrazole-containing compounds be mitigated?

  • Acylation : Protecting the tetrazole nitrogen with tosyl or acetyl groups prevents decarboxylation under acidic conditions .
  • Formulation Strategies : Lyophilization with cyclodextrins enhances aqueous solubility and shelf life .

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